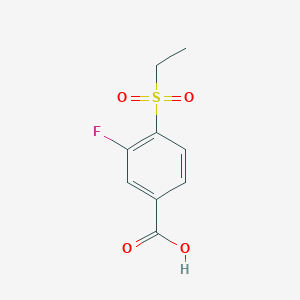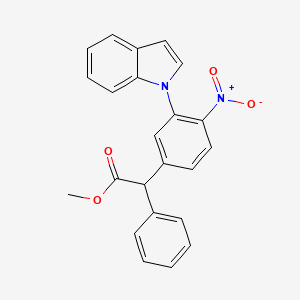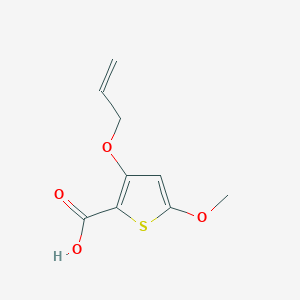
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group at the 3-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the allylation of 5-methoxythiophene-2-carboxylic acid using an allyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-methoxythiophene-2-carboxylic acid is coupled with an allyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and conductive polymers.
Wirkmechanismus
The mechanism of action of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules through hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Allyloxy)-4-methoxythiophene-2-carboxylic acid
- 3-(Allyloxy)-5-ethoxythiophene-2-carboxylic acid
- 3-(Allyloxy)-5-methoxythiophene-2-sulfonic acid
Uniqueness
3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the allyloxy, methoxy, and carboxylic acid groups provides a distinct set of properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C9H10O4S |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4S/c1-3-4-13-6-5-7(12-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11) |
InChI-Schlüssel |
CPAULLMSNKLGLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(S1)C(=O)O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)

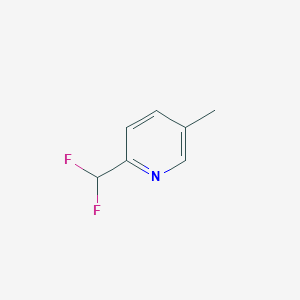

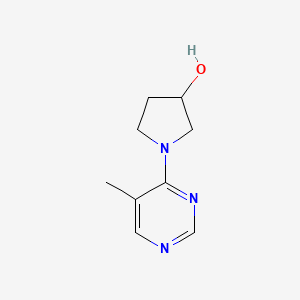

![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)
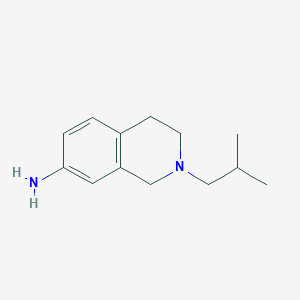

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
